
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate is a complex organic compound with a unique structure that combines pyridine and aniline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate typically involves multiple steps. The initial step often includes the preparation of the pyridine derivative, followed by the introduction of the aniline moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including its role as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, proteins, and other biological macromolecules.
Pathways: The compound may act as a catalyst, facilitating specific chemical reactions by lowering the activation energy and stabilizing transition states.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in acylation reactions.
4-(Dimethylamino)pyridine: Employed in various organic transformations like the Baylis-Hillman reaction and Dakin-West reaction.
2-[2-(Dimethylamino)ethoxy]pyridine: Utilized in gas chromatography and other analytical techniques.
Uniqueness
Pyridine, 2-(2-(N-(3-(dimethylamino)propyl)anilino)ethyl)-5-ethyl-, dipicrate stands out due to its complex structure, which combines pyridine and aniline derivatives, making it versatile for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
97155-42-5 |
|---|---|
Fórmula molecular |
C32H35N9O14 |
Peso molecular |
769.7 g/mol |
Nombre IUPAC |
N'-[2-(5-ethylpyridin-2-yl)ethyl]-N,N-dimethyl-N'-phenylpropane-1,3-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H29N3.2C6H3N3O7/c1-4-18-11-12-19(21-17-18)13-16-23(15-8-14-22(2)3)20-9-6-5-7-10-20;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-7,9-12,17H,4,8,13-16H2,1-3H3;2*1-2,10H |
Clave InChI |
QGRQYQLOSWZXBC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)CCN(CCCN(C)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


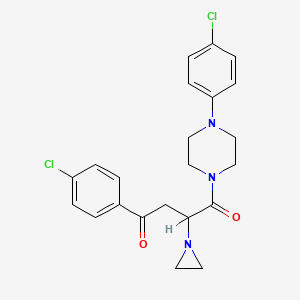

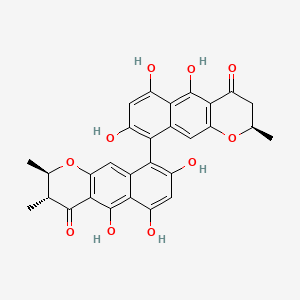


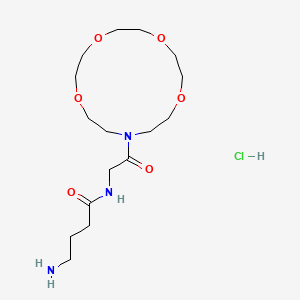
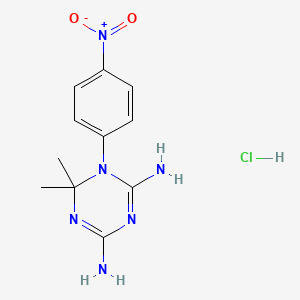

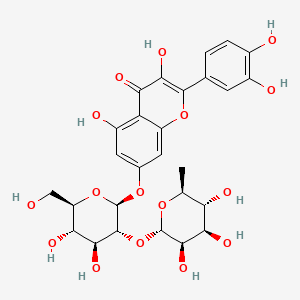


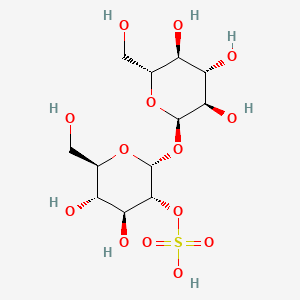

![1-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B12739559.png)
